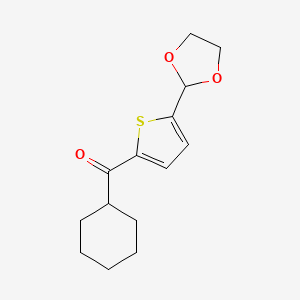

Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Description

Properties

IUPAC Name |

cyclohexyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3S/c15-13(10-4-2-1-3-5-10)11-6-7-12(18-11)14-16-8-9-17-14/h6-7,10,14H,1-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRRQQGZQDNZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641898 | |

| Record name | Cyclohexyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-56-0 | |

| Record name | Cyclohexyl[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 1,3-Dioxolane Ring

- Method : Acetalization of aldehydes or ketones with ethylene glycol.

- Catalysts : Typically catalyzed by acid catalysts such as p-toluenesulfonic acid.

- Conditions : Conducted under reflux in anhydrous solvents to drive the equilibrium toward acetal formation.

- Mechanism : The carbonyl group of the aldehyde or ketone reacts with ethylene glycol, forming a cyclic acetal (dioxolane ring) through nucleophilic addition and subsequent dehydration.

Attachment of the Cyclohexyl Group via Grignard Reaction

- Method : Reaction of cyclohexylmagnesium bromide (a Grignard reagent) with a suitable electrophilic precursor.

- Electrophile : Propyl halide or related intermediates bearing the thienyl ketone and dioxolane functionalities.

- Conditions : Performed in anhydrous ether solvents under inert atmosphere to prevent decomposition of the Grignard reagent.

- Outcome : Formation of the cyclohexylpropyl chain attached to the thienyl ketone framework.

Advanced Synthetic Methodology Using 4,6-Pyrimidyl Diesters (Research Findings)

A novel and efficient method for synthesizing ketones, including derivatives like this compound, involves the use of 4,6-pyrimidyl diesters as acylating agents with Grignard reagents. This method offers high yields and suppresses overaddition side products.

- Acylating Agent Preparation : 4,6-Pyrimidyl diesters are prepared by reacting 4,6-dihydroxypyrimidine with acid chlorides in the presence of triethylamine.

- Reaction with Grignard Reagents : Two equivalents of Grignard reagent react with one equivalent of the diester to form two equivalents of the ketone product.

- Advantages : Clean reactions, short reaction times, and high yields (76-93%) of ketones without formation of tertiary alcohol by-products.

Data Table: Ketone Synthesis Yields from 4,6-Pyrimidyl Diesters and Grignard Reagents

| Entry | Acyl Group (R) | Grignard Reagent (R'MgX) | Product Yield (%) | Notes |

|---|---|---|---|---|

| a | C6H5 (Phenyl) | (CH3)2CHCH2MgCl | 92 | Primary Grignard reagent |

| b | (1,3-Dioxolan-2-yl)methyl | (1,3-Dioxolan-2-ylmethyl)MgBr | 76 | Lower nucleophilicity, longer reaction time |

| c | o-Cl-C6H4 (ortho-Chlorophenyl) | o-CH3-C6H4MgCl | 85 | Electron-withdrawing substituents tolerated |

| d | p-CH3O-C6H4 (para-Methoxyphenyl) | p-CH3O-C6H4MgBr | 87 | Electron-donating substituents tolerated |

| e | c-C6H11 (Cyclohexyl) | c-C6H11MgCl | 89 | Cyclohexyl Grignard reagent |

| f | 2,4,6-(CH3)3-C6H2 (Mesityl) | 2,4,6-(CH3)3-C6H2MgBr | 84 | Sterically hindered Grignard reagent |

Note: Reaction conditions generally involve 0 °C in THF solvent, with reaction times ranging from 10 minutes to 1.5 hours depending on reagent nucleophilicity and sterics.

Mechanistic Insights

- The reaction proceeds via nucleophilic acyl substitution of the 4,6-pyrimidyl diester by the Grignard reagent.

- Formation of a six-membered chelate intermediate between the magnesium cation and the pyrimidyl nitrogen and carbonyl oxygen stabilizes the intermediate.

- Acidic hydrolysis of the intermediate yields the ketone product.

- This mechanism prevents overaddition of the Grignard reagent, avoiding tertiary alcohol by-products.

Industrial and Practical Considerations

- Optimization : Industrial synthesis optimizes temperature, pressure, and uses continuous flow reactors to enhance yield and scalability.

- Purification : Products are purified by recrystallization or chromatography to ensure high purity for research or application.

- Safety : Handling of Grignard reagents requires strict anhydrous conditions and inert atmosphere due to their high reactivity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Acetalization | Aldehyde/ketone + ethylene glycol, acid catalyst (e.g., p-TsOH) | Reflux, anhydrous solvent | Formation of 1,3-dioxolane ring |

| 2 | Friedel-Crafts Acylation | Thiophene + acyl chloride, AlCl3 | Low temperature, inert atmosphere | Thienyl ketone formation |

| 3 | Grignard Reaction | Cyclohexylmagnesium bromide + propyl halide derivative | Anhydrous ether, inert atmosphere | Attachment of cyclohexyl group |

| 4 | Novel Acylation (Alternative) | 4,6-Pyrimidyl diesters + Grignard reagents | 0 °C to room temp, THF | High yield ketone formation |

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dioxolane derivatives, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone serves as an important intermediate in the synthesis of complex organic molecules. Its structural components facilitate the formation of various derivatives through reactions such as:

- Oxidation : Converts the ketone group into carboxylic acids or aldehydes.

- Reduction : Transforms the ketone into alcohols or other reduced forms.

- Substitution Reactions : Allows for the introduction of different functional groups.

These reactions make it valuable in creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound exhibits promising biological activity, particularly in cancer research. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Cell cycle arrest at specific phases

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

In vivo studies using xenograft models have demonstrated significant tumor reduction upon treatment with this compound, underscoring its potential as a therapeutic agent.

Materials Science

Due to its unique structural characteristics, this compound is explored in materials science for developing novel materials with specific properties such as conductivity and fluorescence. Its application in this field is still emerging but holds promise for future innovations.

In Vitro Studies

Research has shown that compounds similar to this compound effectively inhibit tyrosinase activity in melanoma cells. This suggests potential applications in skin-related therapies or cosmetic formulations aimed at reducing melanin synthesis.

In Vivo Studies

A significant study on xenograft models revealed that administration of this compound resulted in a dose-dependent reduction in tumor size:

- Study Design : Mice implanted with human cancer cells were treated with varying doses.

- Results : Maximum tumor size reduction of 45% was observed at the highest dosage.

This study highlights the compound's efficacy and provides a basis for further clinical exploration.

Mechanism of Action

The mechanism of action of Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cycloalkyl Variants

The cycloalkyl group in the ketone moiety significantly influences molecular properties. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| Cyclohexyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | 1314393-22-0 | C₁₄H₁₈O₃S | 266.36 g/mol | Cyclohexyl ketone |

| Cyclopentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | 898772-54-8 | C₁₃H₁₆O₃S | 252.33 g/mol | Cyclopentyl ketone |

| Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | 499770-71-7 | C₁₁H₁₂O₃S | 224.27 g/mol | Cyclopropyl ketone (discontinued) |

| Cyclohexylmethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | 898772-78-6 | C₁₅H₂₀O₃S | 280.38 g/mol | Cyclohexylmethyl extension on ketone |

Key Observations :

Substituent Variations on the Thienyl-Dioxolan Moiety

Modifications to the dioxolan or thienyl groups alter electronic and reactive properties:

| Compound Name | CAS Number | Molecular Formula | Key Functional Difference |

|---|---|---|---|

| 5-(1,3-Dioxolan-2-yl)-2-thienyl 4-oxopentyl ketone | 898772-66-2 | C₁₃H₁₆O₄S | 4-oxopentyl chain introduces additional ketone |

| 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine | 898772-56-0 | C₈H₇BrNO₂ | Bromine substitution; pyridine replaces thiophene |

Key Observations :

Pharmacological and Industrial Relevance

- Antimicrobial Potential: While direct data on the target compound is lacking, structurally related 5-(2-thienyl)-1,3,4-oxadiazoles exhibit marked antibacterial activity (e.g., compound 9a in ), implying that the thienyl-dioxolan motif is pharmacologically significant .

- Synthetic Utility : The ketone group enables use in asymmetric synthesis, as seen in poly-oxo ketone intermediates for natural product synthesis .

Biological Activity

Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological mechanisms, and specific activity against various pathogens and cancer cell lines.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a thienyl ketone moiety with a dioxolane ring. Its molecular formula is with a molecular weight of approximately 280.4 g/mol. The compound typically appears as a colorless to pale yellow liquid.

| Property | Value |

|---|---|

| Molecular Formula | C15H20O3S |

| Molecular Weight | 280.4 g/mol |

| Boiling Point | ~440.1 °C |

| Density | ~1.175 g/cm³ |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of cyclohexyl derivatives with dioxolane intermediates. For example, one method includes the stereoselective formation of substituted 1,3-dioxolanes through an assembly of alkene, carboxylic acid, and silyl enol ether .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown excellent antifungal activity against Candida albicans and notable antibacterial effects against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 µg/mL |

| (4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone | Pseudomonas aeruginosa | Not specified |

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . The mechanisms underlying this activity may involve the inhibition of key enzymes or pathways associated with cancer progression.

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone | LNCaP | Not specified |

| Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone | MIA PaCa-2 | Not specified |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The thienyl ketone moiety can act as an electron donor or acceptor, facilitating interactions that modulate enzyme activity. The presence of the dioxolane ring enhances the compound's stability and bioavailability .

Case Studies

In one study examining the biological effects of dioxolane derivatives, several compounds were synthesized and screened for their antibacterial and antifungal activities. Results indicated that most compounds exhibited promising activity against tested pathogens, suggesting that structural modifications could enhance efficacy . Further research is warranted to elucidate the specific pathways influenced by this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing Cyclohexyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:

- Thienyl ketone formation : Utilize Friedel-Crafts acylation or cross-coupling reactions to introduce the ketone group to the thiophene ring (analogous to methods for 2-acetylthiophene derivatives) .

- 1,3-Dioxolane installation : Employ acid-catalyzed cyclization of diols with ketones or aldehydes, as seen in 5-acyl-1,3-dioxane syntheses .

- Cyclohexyl group incorporation : Grignard or organometallic reactions could attach the cyclohexyl moiety to the ketone.

Optimization of reaction conditions (e.g., temperature, catalyst) is critical to minimize side reactions, such as ring-opening of the dioxolane .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving the stereochemistry and bond angles. Key steps include:

- Crystal growth : Use solvent evaporation or diffusion methods to obtain high-quality crystals.

- Data collection : Employ synchrotron radiation for high-resolution data, especially if disorder is observed (common in flexible dioxolane/thienyl systems) .

- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of disordered regions (e.g., thienyl/dioxolane conformers) .

Example parameters from similar compounds: Space groups (e.g., P2₁/c), unit cell dimensions (e.g., a = 6.18 Å, b = 11.11 Å for disordered thienyl derivatives) .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify the cyclohexyl, dioxolane, and thienyl groups. Lanthanide-induced shifts (LIS) can probe conformer populations in solution .

- 2D NMR (COSY, NOESY) : Resolve coupling between protons in crowded regions (e.g., cyclohexyl vs. dioxolane).

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and dioxolane (C-O-C, ~1100 cm⁻¹) stretches.

- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can conformational dynamics of the 1,3-dioxolane and thienyl groups be analyzed experimentally and computationally?

- Methodological Answer :

- Solid-State Analysis : X-ray crystallography reveals dominant conformers (e.g., equatorial vs. axial dioxolane orientation) .

- Solution Studies : NMR LIS and variable-temperature experiments quantify conformer equilibria. For example, thienyl rings may adopt syn or anti orientations relative to the ketone .

- Computational Modeling : Perform ab initio MO calculations (e.g., 3-21G* basis set) to compare relative energies of conformers. Solvent effects can be modeled using polarizable continuum models (PCM) .

Q. How should discrepancies between computational predictions and experimental data (e.g., NMR, X-ray) be resolved?

- Methodological Answer :

- Error Source Identification : Check for basis set limitations (e.g., missing dispersion corrections) or solvent effects not accounted for in simulations .

- Multi-Method Validation : Combine X-ray (ground-state structure), NMR (solution dynamics), and DFT (gas-phase energetics) to triangulate conformer behavior.

- Force Field Adjustments : For MD simulations, refine torsional parameters for the dioxolane-thienyl linkage using experimental data .

Q. What strategies optimize the regioselectivity of introducing the 1,3-dioxolane moiety without side reactions?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., thienyl sulfur) during dioxolane formation .

- Catalyst Selection : Use Lewis acids (e.g., BF₃·OEt₂) to promote cyclization over polymerization.

- Kinetic Control : Low-temperature reactions favor kinetic products (e.g., dioxolane over open-chain diol intermediates) .

Q. What safety protocols are critical when handling this compound during synthesis?

- Methodological Answer :

- Hazard Mitigation : Refer to SDS of structurally similar compounds (e.g., 2-(2-thienyl)-1,3-dioxolane): Use fume hoods, avoid oxidizers, and store at 2–8°C to prevent degradation .

- Waste Disposal : Neutralize acidic byproducts before disposal via approved chemical waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.